
Onalespib
Descripción general
Descripción
Onalespib es un potente inhibidor de la proteína de choque térmico 90 (HSP90) de segunda generación. HSP90 es una chaperona molecular que desempeña un papel crucial en el plegamiento, la estabilidad y la función de muchas proteínas oncogénicas. This compound ha mostrado una promesa significativa en estudios preclínicos y clínicos por su potencial para tratar varios tipos de cáncer al inhibir HSP90 e interrumpir la función de sus proteínas client .
Mecanismo De Acción
Onalespib ejerce sus efectos al unirse selectivamente a HSP90, inhibiendo su función de chaperona. Esto lleva a la degradación de las proteínas de señalización oncogénica involucradas en la proliferación y supervivencia de las células tumorales. This compound interrumpe las vías de señalización descendentes de estas proteínas, inhibiendo así el crecimiento y la progresión tumoral .
Análisis Bioquímico
Biochemical Properties
Onalespib plays a crucial role in biochemical reactions by inhibiting the chaperone function of HSP90. This inhibition leads to the degradation of several client proteins that are essential for tumor growth and survival. This compound interacts with enzymes and proteins such as epidermal growth factor receptor (EGFR), AKT, and other survival-promoting proteins. By binding to the ATP-binding site at the N-terminal domain of HSP90, this compound prevents the proper folding and function of these client proteins, leading to their proteasomal degradation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. In glioma cell lines and patient-derived glioma-initiating cells, this compound-mediated HSP90 inhibition depletes survival-promoting client proteins such as EGFR and AKT, disrupts downstream signaling, and decreases proliferation, migration, angiogenesis, and survival . This compound effectively crosses the blood-brain barrier to inhibit HSP90 in vivo, extending survival in glioma models .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to HSP90, inhibiting its chaperone function and promoting the degradation of oncogenic signaling proteins. This compound depletes the expression of proteins such as EGFR and AKT, suppressing downstream signaling via pathways like ERK and S6. This inhibition leads to reduced survival, proliferation, invasion, and migration of cancer cells . This compound also acts as a radiosensitizer by initiating the degradation of oncoproteins and causing DNA double-strand breaks .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits long-acting effects, with prolonged inhibition of HSP90 and its client proteins. Studies have shown that this compound can maintain its inhibitory effects on downstream signaling pathways for extended periods, even in the presence of constitutive ligand-independent signaling . The stability and degradation of this compound over time have been observed, with its effects on cellular function being sustained in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In glioma models, a dose- and time-dependent decrease in cell proliferation was observed, with maximal inhibition seen at higher doses . In combination with radiotherapy, this compound demonstrated synergistic anti-cancer effects, with higher doses leading to increased apoptosis and delayed tumor growth . High doses of this compound may also result in toxic effects, such as diarrhea and fatigue .
Metabolic Pathways
This compound is involved in various metabolic pathways, including nucleotide metabolism, glycolysis, and the tricarboxylic acid cycle. By inhibiting HSP90, this compound affects the stability and function of enzymes and cofactors involved in these pathways. This inhibition leads to altered metabolic flux and changes in metabolite levels, contributing to its anti-cancer effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with HSP90. It exhibits good tissue distribution and a long tumor half-life, leading to prolonged knockdown of HSP90 client proteins . This compound effectively crosses the blood-brain barrier, allowing it to inhibit HSP90 in brain tumors . Its distribution within cells is facilitated by its high affinity for the ATP-binding site of HSP90 .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with HSP90. By binding to HSP90, this compound is directed to specific cellular compartments where HSP90 and its client proteins are localized. This targeting allows this compound to exert its inhibitory effects on the chaperone function of HSP90 and promote the degradation of oncogenic proteins .
Métodos De Preparación
Onalespib se sintetiza mediante una serie de reacciones químicas que implican la acilación de isoindol con un grupo 2,4-dihidroxi-5-isopropilbenzoílo y la sustitución en la posición 5 del grupo isoindol con un grupo (4-metilpiperazin-1-il)metil . Los métodos de producción industrial para this compound implican optimizar estas reacciones para lograr un alto rendimiento y pureza, utilizando a menudo técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación .
Análisis De Reacciones Químicas
Onalespib experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de this compound, lo que puede alterar su actividad.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Onalespib se ha estudiado ampliamente por sus aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: this compound sirve como una herramienta valiosa para estudiar el papel de HSP90 en el plegamiento y la estabilidad de las proteínas.
Biología: Se utiliza para investigar las vías biológicas que involucran a HSP90 y sus proteínas client.
Medicina: This compound ha mostrado promesa en el tratamiento de varios tipos de cáncer, incluidos los gliomas y el cáncer de próstata, al inhibir HSP90 e interrumpir las vías de señalización oncogénica
Comparación Con Compuestos Similares
Onalespib se compara con otros inhibidores de HSP90 como ganetespib y olaparib. Si bien todos estos compuestos inhiben HSP90, this compound es único debido a sus efectos de acción prolongada y su capacidad para cruzar la barrera hematoencefálica, lo que lo hace particularmente eficaz contra los tumores cerebrales . Compuestos similares incluyen:
Ganetespib: Otro inhibidor de HSP90 con mecanismos similares pero diferentes propiedades farmacocinéticas.
Olaparib: Un inhibidor de PARP que, cuando se combina con this compound, muestra efectos sinérgicos en el tratamiento de ciertos cánceres
Las propiedades únicas de this compound y su eficacia en terapias combinadas destacan su potencial como un valioso agente terapéutico en el tratamiento del cáncer.
Propiedades
IUPAC Name |
(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRGXKKQHBVPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238485 | |
| Record name | AT13387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912999-49-6 | |
| Record name | Onalespib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912999-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Onalespib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912999496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onalespib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AT13387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ONALESPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y33N57ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
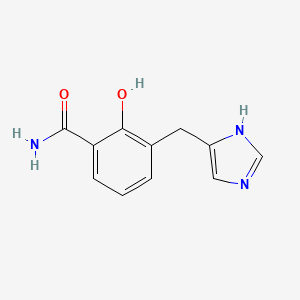

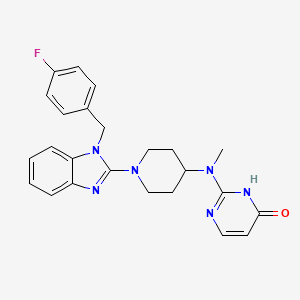
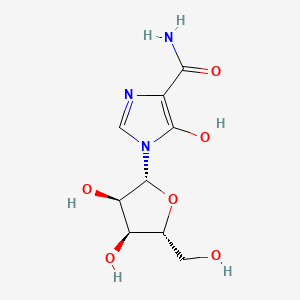

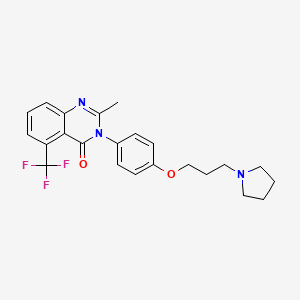


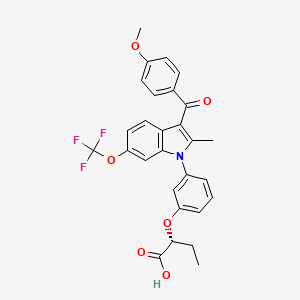
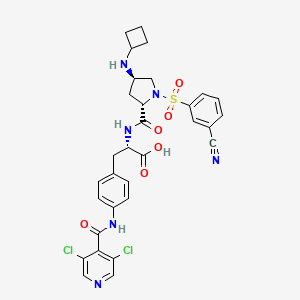
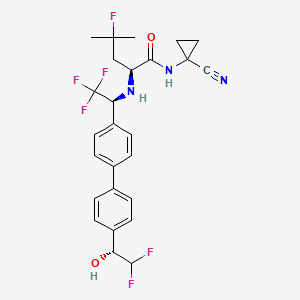
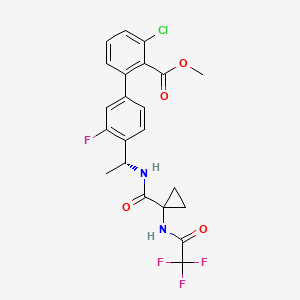
![(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1677233.png)
![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B1677234.png)
